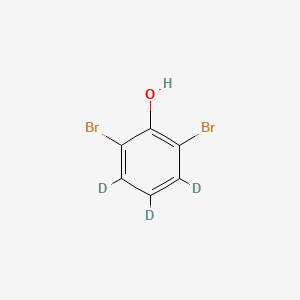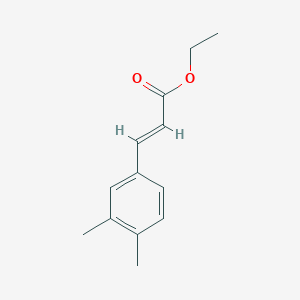
methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲基(2Z)-N-硝基-1,3-二氧代异吲哚-2-羧酰亚胺硫代酯是一种结构独特的复杂有机化合物,包含硝基、二氧代异吲哚部分和羧酰亚胺硫代酯基团。
准备方法
合成路线和反应条件
甲基(2Z)-N-硝基-1,3-二氧代异吲哚-2-羧酰亚胺硫代酯的合成通常涉及多个步骤,从易于获得的前体开始。一种常见的方法涉及在受控条件下,使二氧代异吲哚衍生物与硝基取代试剂反应。反应条件通常包括使用二氯甲烷或乙腈等溶剂,以及三乙胺或吡啶等催化剂来促进反应。
工业生产方法
在工业环境中,这种化合物的生产可能涉及大规模分批反应,并采用优化的条件以最大限度地提高产率和纯度。使用连续流动反应器和自动化系统可以提高合成过程的效率和可扩展性。
化学反应分析
反应类型
甲基(2Z)-N-硝基-1,3-二氧代异吲哚-2-羧酰亚胺硫代酯经历各种化学反应,包括:
氧化: 硝基可以进一步氧化形成亚硝基或其他更高氧化态衍生物。
还原: 硝基可以在适当条件下还原为胺或羟胺。
取代: 该化合物可以在亲核取代反应中发生反应,特别是在硝基或羧酰亚胺硫代酯基团处。
常见试剂和条件
这些反应中使用的常见试剂包括用于还原的硼氢化钠或氢化铝锂等还原剂,以及用于氧化的高锰酸钾或三氧化铬等氧化剂。乙醇、甲醇或二甲基亚砜等溶剂通常用于溶解化合物并促进反应。
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,硝基的还原通常会生成胺衍生物,而氧化会生成亚硝基化合物。
科学研究应用
甲基(2Z)-N-硝基-1,3-二氧代异吲哚-2-羧酰亚胺硫代酯在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的结构单元,以及在各种有机反应中作为试剂。
生物学: 该化合物的独特结构使其成为研究酶相互作用和生物途径的候选化合物。
工业: 用于开发新材料,并作为合成特种化学品的先驱。
作用机制
甲基(2Z)-N-硝基-1,3-二氧代异吲哚-2-羧酰亚胺硫代酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。硝基可以参与氧化还原反应,而二氧代异吲哚部分可以通过氢键或疏水相互作用与生物大分子相互作用。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
甲基(2Z)-3-甲氧基-2-{2-[(E)-2-苯基乙烯基]苯基}丙烯酸酯: 具有类似的结构基序,但在所连接的官能团方面有所不同。
嘧菌酯: 一种具有类似化学性质但应用不同的甲氧基丙烯酸酯类似物。
独特性
甲基(2Z)-N-硝基-1,3-二氧代异吲哚-2-羧酰亚胺硫代酯是独特的,因为它结合了硝基、二氧代异吲哚部分和羧酰亚胺硫代酯基团,赋予其独特的化学反应性和生物活性。这使其成为研究和工业应用中的宝贵化合物。
属性
分子式 |
C10H7N3O4S |
|---|---|
分子量 |
265.25 g/mol |
IUPAC 名称 |
methyl (2Z)-N-nitro-1,3-dioxoisoindole-2-carboximidothioate |
InChI |
InChI=1S/C10H7N3O4S/c1-18-10(11-13(16)17)12-8(14)6-4-2-3-5-7(6)9(12)15/h2-5H,1H3/b11-10- |
InChI 键 |
LVRHKKSAXKLFDG-KHPPLWFESA-N |
手性 SMILES |
CS/C(=N\[N+](=O)[O-])/N1C(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CSC(=N[N+](=O)[O-])N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

![2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12309272.png)
![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)

